Aluminum fluoride hydrate Aluminum fluoride hydrate
Brand Name: Vulcanchem
CAS No.: 13462-92-5
VCID: VC20981795
InChI: InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3
SMILES: O.F[Al](F)F
Molecular Formula: AlF3H2O
Molecular Weight: 101.992 g/mol

Aluminum fluoride hydrate

CAS No.: 13462-92-5

Cat. No.: VC20981795

Molecular Formula: AlF3H2O

Molecular Weight: 101.992 g/mol

* For research use only. Not for human or veterinary use.

Aluminum fluoride hydrate - 13462-92-5

Specification

CAS No. 13462-92-5
Molecular Formula AlF3H2O
Molecular Weight 101.992 g/mol
IUPAC Name trifluoroalumane;hydrate
Standard InChI InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3
Standard InChI Key XTXFDUABTPNTFB-UHFFFAOYSA-K
SMILES O.F[Al](F)F
Canonical SMILES O.[F-].[F-].[F-].[Al+3]

Introduction

Chemical Structure and Properties

The chemical structure and properties of aluminum fluoride hydrate determine its behavior and applications. This section explores its molecular composition, physical characteristics, and chemical behavior in detail.

Molecular Structure

The molecular structure of aluminum fluoride hydrate derives from the ReO3 type structure, which is the high-temperature structure of α-AlF3. What distinguishes this compound is its cubic symmetry, which arises from water molecules stabilized as ligands surrounding Al3+ cations. This arrangement induces cationic vacancies in the structure, as revealed through Rietveld refinement studies. The chemical formula has been determined to be Al0.82□0.18F2.46(H2O)0.54, where □ represents cationic vacancies, supported by both chemical analysis and TGA (Thermogravimetric Analysis) measurements.

High-field 27Al NMR spectroscopy has enabled researchers to identify and quantify several species present in the structure, including AlF6 and AlF6-x(H2O) with x = 1, 2, 3. These studies have shown that vacancies are primarily surrounded by water molecules, though a low content of fluoride ions is also present, as evidenced by 19F NMR spectroscopy. The basic molecular formula can be expressed as AlF3·xH2O, though the exact water content varies depending on synthesis conditions and environmental factors.

Physical Properties

Aluminum fluoride hydrate exhibits several distinctive physical properties that characterize its behavior and applications. The compound typically appears as a white crystalline solid with notable hygroscopic properties, actively absorbing moisture from the surrounding environment. This hygroscopic nature influences how the compound must be stored and handled in laboratory and industrial settings.

The molecular weight of aluminum fluoride hydrate with the formula AlF3·H2O is approximately 101.99 g/mol. Its solubility in water is limited, which distinguishes it from some other aluminum compounds. The physical state and appearance of the compound remain relatively stable under normal conditions, though its hygroscopic nature means it will gradually absorb water if exposed to ambient air.

Table 1: Physical Properties of Aluminum Fluoride Hydrate

PropertyValue/DescriptionSource
AppearanceWhite crystalline solid
Molecular Weight101.99 g/mol (for AlF3·H2O)
CAS Number32287-65-3
Water SolubilityLimited
Hygroscopic NatureReadily absorbs moisture
Crystal SystemCubic

Chemical Properties

The chemical properties of aluminum fluoride hydrate are largely defined by its unique structure and the presence of both aluminum-fluoride bonds and coordinated water molecules. One of the most significant chemical characteristics is its acidic behavior. Studies have revealed that aluminum fluoride hydrate exhibits both Lewis and Brønsted acidities, with the strength and proportion of each type affected by the degree of hydration and thermal treatment.

When heated to approximately 573 K, the compound displays strong bifunctional acidity, meaning it possesses an equivalent number of Lewis and Brønsted acid sites. This bifunctional acidic character makes aluminum fluoride hydrate particularly valuable for catalytic applications. Interestingly, while the Lewis acidity progressively decreases with dehydration at higher temperatures, the Brønsted acidity remains strong even at temperatures as high as 773 K.

Another notable chemical property is the compound's ability to form complexes with other ions in solution, which influences its behavior in various chemical reactions. The hydrogen bonding network that forms in the vicinity of cationic vacancies also significantly affects the chemical behavior of the compound. FTIR and 1H NMR spectroscopies have characterized this network, revealing a 2:1 complex X···H−O−H···X where X acts as a proton acceptor. This complex contributes to the thermal stability of the hydrate form, remaining stable up to 773 K despite structural phase transitions occurring at lower temperatures.

Synthesis Methods

The synthesis of aluminum fluoride hydrate has evolved considerably, with modern techniques offering improved control over structural properties and composition. Among these methods, microwave hydrothermal synthesis has emerged as particularly effective.

Microwave Hydrothermal Process

The microwave hydrothermal process represents a significant advancement in the synthesis of aluminum fluoride hydrate, offering advantages in terms of reaction time, energy efficiency, and product characteristics. This method utilizes microwave radiation to rapidly heat the reaction medium, accelerating the formation of the desired product while potentially influencing crystal morphology and properties.

In a typical microwave hydrothermal synthesis, precursor materials containing aluminum and fluoride ions are mixed in an aqueous medium and subjected to controlled microwave heating under hydrothermal conditions. The rapid and uniform heating characteristic of microwave irradiation facilitates the formation of aluminum fluoride hydrate with specific structural features, including the development of the cationic vacancies that distinguish this compound.

The microwave hydrothermal process has proven particularly valuable for producing aluminum fluoride hydrate with the formula Al0.82□0.18F2.46(H2O)0.54, representing the first example of an aluminum vacancy compound in Al-based fluoride chemistry. This method allows for precise control over reaction parameters, including temperature, pressure, and reaction time, enabling researchers to tailor the properties of the resulting material for specific applications.

Compared to conventional hydrothermal methods, the microwave-assisted approach typically requires shorter reaction times and lower energy consumption, making it both more efficient and potentially more environmentally friendly. Additionally, the products often exhibit high purity and well-defined structural characteristics, attributes that are crucial for applications requiring specific performance parameters.

Structural Characteristics

The structural characteristics of aluminum fluoride hydrate significantly influence its properties and behavior. Two particularly noteworthy features are the presence of cationic vacancies and the establishment of a hydrogen bonding network within the crystal structure.

Cationic Vacancies

One of the most distinctive structural features of aluminum fluoride hydrate synthesized via microwave hydrothermal processes is the presence of cationic vacancies. These vacancies occur when aluminum ions are absent from sites where they would typically be located in the crystal structure, resulting in the formula Al0.82□0.18F2.46(H2O)0.54, where □ represents these vacancies. This represents a groundbreaking discovery in aluminum fluoride chemistry, as it is the first documented example of an aluminum vacancy compound in Al-based fluorides.

The formation of these cationic vacancies is directly related to the incorporation of water molecules as ligands surrounding aluminum cations. High-field 27Al NMR spectroscopy has revealed that these vacancies are primarily surrounded by water molecules, though a small content of fluoride ions is also present in their vicinity. The presence and distribution of these vacancies significantly influence the compound's physical and chemical properties, particularly its acidic behavior and thermal stability.

The discovery of these vacancies has expanded understanding of potential structural variations in metal fluorides more generally, suggesting possibilities for developing materials with tailored properties through controlled vacancy formation. The ability to synthesize compounds with specific vacancy concentrations offers potential routes to materials with customized catalytic, optical, or other functional properties.

Hydrogen Bonding Network

The hydrogen bonding network in aluminum fluoride hydrate represents another crucial structural characteristic that influences its properties, particularly its thermal stability and acidic behavior. This network primarily forms in the vicinity of the cationic vacancies and has been characterized using both FTIR and 1H NMR spectroscopies.

Studies have revealed the formation of a 2:1 complex with the structure X···H−O−H···X, where X functions as a proton acceptor. This complex is associated with shifts in the symmetric and asymmetric O-H stretching frequencies (νsym(OH) and νasym(OH)) that can be detected spectroscopically. Remarkably, this hydrogen bonding complex demonstrates exceptional thermal stability, remaining intact up to temperatures as high as 773 K.

The hydrogen bonding network plays a significant role in stabilizing water molecules within the structure, explaining why a substantial amount of water associated with cationic vacancies remains in the structure even at elevated temperatures such as 573 K, when the phase transition to the rhombohedral form occurs. This retention of water molecules, facilitated by the hydrogen bonding network, contributes to the persistence of Brønsted acidity at high temperatures, a property that distinguishes aluminum fluoride hydrate from many other solid acid catalysts.

Table 2: Structural Characteristics of Aluminum Fluoride Hydrate

Thermal Stability

The thermal stability of aluminum fluoride hydrate exhibits complex behavior that sets it apart from many hydrated compounds. When subjected to increasing temperatures, the compound undergoes several changes while maintaining certain structural characteristics to remarkable degrees.

At approximately 573 K, aluminum fluoride hydrate undergoes a phase transition from its initial cubic structure to a rhombohedral form. This transition represents a significant structural reorganization, yet despite this change, a large proportion of the water molecules associated with cationic vacancies remain within the structure. This unusual retention of water molecules at temperatures where most hydrates would be completely dehydrated is attributed to the formation of the stable 2:1 hydrogen bonding complex described earlier.

The hydrogen bonding network, particularly the 2:1 complex X···H−O−H···X, demonstrates extraordinary thermal stability, remaining intact up to temperatures as high as 773 K. This remarkable stability explains why the compound maintains significant hydration and associated properties even at elevated temperatures that would typically result in complete dehydration of most hydrated compounds.

Thermogravimetric analysis (TGA) measurements have provided quantitative insights into the dehydration behavior of aluminum fluoride hydrate, supporting the chemical formula Al0.82□0.18F2.46(H2O)0.54 and demonstrating the gradual weight loss corresponding to the release of water molecules at different temperature ranges. The thermal stability characteristics of aluminum fluoride hydrate make it particularly valuable for applications requiring acidic properties at elevated temperatures, as the retained water molecules contribute to the persistence of Brønsted acidity.

Acidic Properties

The acidic properties of aluminum fluoride hydrate represent one of its most significant and technologically valuable characteristics. Research has revealed complex acidic behavior that changes with temperature and degree of hydration.

Aluminum fluoride hydrate exhibits bifunctional acidity, meaning it possesses both Lewis and Brønsted acid sites. At approximately 573 K, the solid demonstrates strong acidity of both types, with approximately equivalent numbers of Lewis and Brønsted acid sites. This bifunctional acidity has been characterized through the adsorption of probe molecules, particularly pyridine and carbon monoxide (CO), which allow for the identification and quantification of different types of acid sites.

The persistence of strong Brønsted acidity at elevated temperatures is directly related to the retention of water molecules associated with cationic vacancies, stabilized by the hydrogen bonding network described earlier. This combination of thermal stability and maintained acidity makes aluminum fluoride hydrate particularly valuable for catalytic applications requiring strong acid sites at higher operating temperatures.

Table 3: Acidic Properties of Aluminum Fluoride Hydrate

Applications

Aluminum fluoride hydrate finds application across diverse industrial and research contexts, leveraging its unique structural, thermal, and acidic properties. Its versatility makes it valuable in several key areas, though its full potential continues to develop as research advances.

In catalysis, the bifunctional acidity of aluminum fluoride hydrate makes it particularly valuable for reactions requiring both Lewis and Brønsted acid sites. The compound's ability to maintain strong Brønsted acidity even at elevated temperatures extends its utility to high-temperature catalytic processes that would deactivate many other solid acid catalysts. Potential catalytic applications include isomerization reactions, alkylation processes, and various organic transformations requiring acid catalysis.

In metallurgical applications, aluminum fluoride hydrate serves as a flux in various processes, helping to lower melting points and improve the flow characteristics of molten materials. Its role in aluminum production specifically relates to its ability to form complexes and participate in reactions relevant to aluminum refining and processing.

The compound also contributes to the synthesis of aluminum-containing materials, serving as a precursor or reactant in the preparation of various aluminum compounds and materials with specific functional properties. Its controlled decomposition or reaction can lead to products with tailored characteristics for specific applications in materials science.

Beyond these established applications, ongoing research continues to explore potential new uses for aluminum fluoride hydrate, particularly leveraging its unique structural features such as cationic vacancies. These investigations may open additional application areas in fields ranging from advanced materials to environmental technologies.

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